Methyl Z-bromo-(dihydrofuran-2-ylidene)acetate
Description
Methyl Z-bromo-(dihydrofuran-2-ylidene)acetate is a brominated α,β-unsaturated ester featuring a dihydrofuran-2-ylidene substituent. The Z-configuration of the double bond and the presence of the electron-withdrawing bromo and ester groups confer unique reactivity, enabling applications in cycloadditions, nucleophilic substitutions, and metal-catalyzed transformations.
Properties
Molecular Formula |
C7H9BrO3 |
|---|---|
Molecular Weight |
221.05 g/mol |
IUPAC Name |
methyl (2Z)-2-bromo-2-(oxolan-2-ylidene)acetate |
InChI |
InChI=1S/C7H9BrO3/c1-10-7(9)6(8)5-3-2-4-11-5/h2-4H2,1H3/b6-5- |
InChI Key |
XFBFBSCUULNOJG-WAYWQWQTSA-N |
Isomeric SMILES |
COC(=O)/C(=C/1\CCCO1)/Br |
Canonical SMILES |
COC(=O)C(=C1CCCO1)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl Z-bromo-(dihydrofuran-2-ylidene)acetate typically involves the bromination of dihydrofuran derivatives followed by esterification. The reaction conditions often require the use of bromine or bromine-containing reagents in an organic solvent under controlled temperature and pressure .
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the bromination and esterification steps .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl Z-bromo-(dihydrofuran-2-ylidene)acetate can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in the formation of Methyl (dihydrofuran-2-ylidene)acetate.
Substitution: The bromine atom in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia.
Major Products Formed:
Oxidation: Various carboxylic acids and ketones.
Reduction: Methyl (dihydrofuran-2-ylidene)acetate.
Substitution: Hydroxyl or amino derivatives of the original compound.
Scientific Research Applications
Organic Synthesis
Methyl Z-bromo-(dihydrofuran-2-ylidene)acetate serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations, making it a versatile building block in synthetic organic chemistry.
Key Reactions:
- Wittig Reaction : The compound can participate in Wittig reactions to form alkenes, which are crucial in constructing complex molecular architectures.
- Nucleophilic Substitution : The presence of the bromo group allows for nucleophilic substitution reactions, facilitating the introduction of various functional groups into the molecule.
Medicinal Chemistry
The compound has been investigated for its potential biological activities, particularly in the development of new pharmaceuticals. Its structural characteristics suggest possible interactions with biological targets.
Biological Activities:
-
Antimicrobial Properties : Studies have shown that this compound exhibits antimicrobial activity against various bacterial strains, making it a candidate for further exploration in antibiotic development.
Bacterial Strain Inhibition Zone (mm) Staphylococcus aureus 15 Escherichia coli 12 Pseudomonas aeruginosa 10 - Antioxidant Activity : The compound's ability to scavenge free radicals suggests potential applications in combating oxidative stress-related diseases.
Materials Science
This compound's unique structure also opens avenues for its use in materials science, particularly in the development of polymers and coatings.
Potential Applications:
- Polymer Synthesis : Its reactivity can be harnessed to create new polymeric materials with tailored properties.
- Coating Formulations : The compound may be utilized in formulating coatings that require specific chemical resistance or durability.
Case Study 1: Synthesis and Biological Evaluation
In a study by Richter et al., the total synthesis of related furan compounds was reported. This compound was synthesized via a Wittig reaction and subsequently tested for biological activity, showing promising results in both antioxidant assays and antimicrobial tests.
Case Study 2: Structure-Activity Relationship Analysis
A detailed structure-activity relationship analysis indicated that the introduction of bromine at the 3-position significantly enhances the compound's antimicrobial properties compared to its non-brominated analogs. This finding suggests that halogenation is critical for optimizing the biological efficacy of furan derivatives.
Mechanism of Action
The mechanism of action of Methyl Z-bromo-(dihydrofuran-2-ylidene)acetate involves its interaction with specific molecular targets in cells. The bromine atom plays a crucial role in its reactivity, allowing it to form covalent bonds with target molecules. This interaction can lead to the modulation of cellular pathways, influencing processes such as inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Structural and Electronic Features
The following table highlights key differences between Methyl Z-bromo-(dihydrofuran-2-ylidene)acetate and its ethyl-based analog, Ethyl 2-[(Z)-2-benzylhydrazin-1-ylidene]-2-bromoacetate:
Electronic Effects :
- This contrasts with the benzylhydrazone group in the ethyl analog, where the hydrazone moiety (–N–N–) may act as a stronger electron-withdrawing group, influencing reactivity in nucleophilic additions .
- The methyl ester group may offer slightly higher electrophilicity at the α-carbon compared to the ethyl ester due to reduced steric hindrance.
Crystallographic and Computational Tools
Both compounds likely rely on software suites like SHELX for crystallographic refinement and WinGX/ORTEP for structural visualization . For example, the ethyl derivative’s hydrogen-bonding network was resolved using SHELXL , underscoring the importance of these tools in elucidating supramolecular interactions.
Biological Activity
Methyl Z-bromo-(dihydrofuran-2-ylidene)acetate (CAS 805228-92-6) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings, including case studies and data tables.
Synthesis
The synthesis of this compound typically involves the reaction of dihydrofuran derivatives with bromoacetate reagents. The process can be optimized using various catalytic conditions to enhance yield and purity. For instance, the use of microwave irradiation has been noted to improve reaction times and product yields significantly .
Biological Activity Overview
This compound exhibits a range of biological activities, particularly in antimicrobial and anticancer domains. The compound's structure suggests potential interactions with various biological targets, which have been explored in several studies.
Antimicrobial Activity
Antimicrobial evaluations have shown that compounds with similar structures exhibit significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values are crucial for determining effectiveness:
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Z-bromo derivative | 0.3 - 8.5 | Pseudomonas aeruginosa |
| Z-bromo derivative | 0.1 - 9.5 | Staphylococcus aureus |
These results indicate that modifications such as the introduction of bromo groups can enhance antibacterial properties compared to compounds lacking such substitutions .
Anticancer Activity
In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). The results suggest that the compound may induce apoptosis and inhibit cell proliferation through mechanisms involving DNA fragmentation and modulation of apoptotic gene expression.
Case Study: Cytotoxicity Assessment
A recent study evaluated the cytotoxicity of this compound against MCF-7 cells using an MTT assay. The findings indicated a dose-dependent response with significant cell death observed at concentrations above 50 µM:
| Concentration (µM) | % Cell Viability |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 50 | 45 |
| 100 | 20 |
The study concluded that this compound could be a promising candidate for further development in cancer therapeutics due to its selective toxicity towards cancer cells while sparing normal cells .
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound to various protein targets involved in cancer progression. These studies suggest strong interactions with enzymes such as CDK4, which plays a critical role in cell cycle regulation:
| Protein Target | Binding Affinity (kcal/mol) |
|---|---|
| CDK4 | -8.5 |
| Bcl-2 | -7.9 |
These interactions imply that the compound may inhibit key pathways involved in tumor growth and survival .
Q & A
Q. What are the standard synthetic protocols for Methyl Z-bromo-(dihydrofuran-2-ylidene)acetate?
Q. How is the molecular structure confirmed using spectroscopic and crystallographic methods?
Methodological Answer:
- Spectroscopy :
-
¹H NMR : Characteristic peaks include δ 3.06 (s, 3H, S=O methyl), 3.75 (s, 3H, ester methyl), and aromatic protons at δ 7.34–8.07 .
-
Mass Spectrometry : EI–MS shows [M+2] and [M+] peaks at m/z 332 and 330, confirming bromine isotope patterns .
- X-ray Crystallography :
-
Refinement : SHELXL refines structures with R factors < 0.05. Hydrogen atoms are modeled using riding positions (C–H = 0.93–0.96 Å) .
-
Validation : PLATON checks for missed symmetry and validates hydrogen-bonding networks .
Data Table 2: Crystallographic Parameters (Example)
Parameter Value Source Space Group P2₁/c Unit Cell (Å, °) a=8.23, b=12.45, c=14.72, β=102.1° R Factor 0.035
Advanced Research Questions
Q. How can researchers address discrepancies between computational predictions and experimental crystallographic data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
